2,4-Octadienal

Description

2,4-Octadienal is a natural product found in Thalassiosira rotula with data available.

Structure

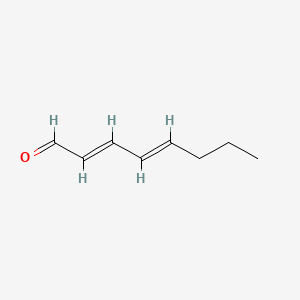

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-octa-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-8H,2-3H2,1H3/b5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVATNQISMINCX-YTXTXJHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885475 | |

| Record name | (2E,4E)-2,4-Octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; fatty, green, sour aroma | |

| Record name | trans,trans-2,4-Octadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

67.00 °C. @ 0.40 mm Hg | |

| Record name | (E,E)-2,4-Octadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; miscible in fats, soluble (in ethanol) | |

| Record name | trans,trans-2,4-Octadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.832-0.839 | |

| Record name | trans,trans-2,4-Octadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

30361-28-5, 5577-44-6, 38743-20-3 | |

| Record name | E,E-2,4-Octadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30361-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Octadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Octadienal, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038743203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Octadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E,4E)-2,4-Octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-octa-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Octadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OCTADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR4J26TQJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E,E)-2,4-Octadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 2,4-Octadienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core synthetic pathways for (2E,4E)-2,4-octadienal, a valuable unsaturated aldehyde with applications in the flavor, fragrance, and pharmaceutical industries. This document details several key synthetic strategies, including Aldol Condensation, the Wittig Reaction, and the oxidation of (2E,4E)-2,4-octadien-1-ol. For each pathway, this guide presents detailed mechanistic insights, experimental protocols, and quantitative data to facilitate practical application in a laboratory setting. Visual diagrams generated using Graphviz are provided to illustrate reaction mechanisms and workflows, adhering to specified formatting for clarity and comprehension.

Introduction

(2E,4E)-2,4-Octadienal is a polyunsaturated fatty aldehyde with the molecular formula C₈H₁₂O.[1] It is a colorless to light yellow liquid known for its characteristic fatty, green, and sour odor.[2][3] This compound is found naturally in a variety of cooked foods, including roasted beef and lamb, as well as in some fruits and fish oils. Its synthesis is of significant interest due to its sensory properties and its potential as a building block in organic synthesis.

The primary challenge in synthesizing 2,4-octadienal lies in achieving high stereoselectivity to obtain the desired (2E,4E) isomer, which is crucial for its characteristic aroma and reactivity.[2] This guide explores the most common and effective methods for its preparation, providing the necessary detail for reproduction and adaptation in a research and development environment.

Synthesis Pathways and Mechanisms

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The most prominent methods involve the construction of the eight-carbon chain through carbon-carbon bond-forming reactions or the functional group transformation of a pre-existing C8 backbone.

Aldol Condensation

The Aldol condensation is a powerful tool for forming carbon-carbon bonds and is a viable route for the synthesis of α,β-unsaturated aldehydes.[4] The synthesis of this compound via this method involves a crossed aldol condensation between butanal and crotonaldehyde.

Mechanism:

The reaction proceeds through the formation of an enolate from butanal under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of crotonaldehyde. The resulting β-hydroxy aldehyde readily undergoes dehydration to form the conjugated diene system of this compound.

Experimental Protocol:

A detailed experimental protocol for the aldol condensation of butanal and crotonaldehyde is as follows:

| Parameter | Value |

| Reactants | Butanal, Crotonaldehyde |

| Catalyst | Aqueous Sodium Hydroxide (NaOH) |

| Solvent | Ethanol |

| Temperature | 50°C, then room temperature |

| Reaction Time | 3 hours at 50°C, then overnight at room temperature |

| Yield | ~95% (crude) |

Procedure: [5]

-

To a suspension of butanal (1.0 equivalent) and crotonaldehyde (1.2 equivalents) in ethanol, add a solution of potassium hydroxide (2.9 equivalents).

-

Stir the mixture at 50°C for 3 hours, then continue stirring at room temperature overnight.

-

Pour the reaction mixture into water and acidify with 1 M aqueous HCl.

-

Collect the resulting crystalline product by filtration.

The Wittig Reaction

The Wittig reaction provides a highly stereoselective method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.[6] For the synthesis of this compound, butanal can be reacted with a suitable phosphonium ylide derived from a C4 aldehyde precursor.

Mechanism:

The reaction begins with the deprotonation of a phosphonium salt to form a phosphorus ylide. This ylide then attacks the carbonyl carbon of butanal to form a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to yield the desired alkene, (2E,4E)-2,4-octadienal, and triphenylphosphine oxide. The stereochemical outcome of the reaction is influenced by the nature of the ylide and the reaction conditions.[7][8]

References

- 1. Organocatalytic asymmetric direct vinylogous aldol reactions of γ-crotonolactone with aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. amherst.edu [amherst.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. magritek.com [magritek.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Wittig Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Octadienal Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Octadienal isomers. The information presented herein is intended to support research, development, and safety assessment activities involving these compounds. All quantitative data is summarized for clarity, and detailed experimental protocols based on international standards are provided.

Introduction

This compound (C₈H₁₂O) is an alpha,beta-unsaturated aldehyde that exists as several geometric isomers, with the (2E,4E) and (2E,4Z) forms being of primary interest. These compounds are found naturally in a variety of foods and are known for their distinct fatty and green aromas. As reactive aldehydes, their physicochemical properties are crucial for understanding their behavior in various matrices, their bioavailability, and their potential toxicological profiles. The presence of a conjugated diene system and an aldehyde functional group dictates their reactivity and interactions at a molecular level.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of the primary isomers of this compound. Data has been aggregated from multiple sources, and values are presented with corresponding units and conditions where available.

Table 1: Physicochemical Properties of (2E,4E)-2,4-Octadienal

| Property | Value | Units | Conditions |

| Molecular Weight | 124.18 | g/mol | |

| Boiling Point | 198.0 - 199.0 | °C | @ 760 mm Hg |

| 88 | °C | @ 10 mm Hg | |

| 67 | °C | @ 0.40 mm Hg | |

| Density | 0.832 - 0.839 | g/cm³ | @ 25 °C |

| 0.875 | g/mL | @ 25 °C | |

| Refractive Index | 1.519 - 1.525 | @ 20 °C (n20/D) | |

| 1.526 | @ 20 °C (n20/D) | ||

| Vapor Pressure | 0.364 | mmHg | @ 25 °C (estimated) |

| 0.1876 | hPa | @ 20 °C (estimated) | |

| Water Solubility | 951.7 | mg/L | @ 25 °C (estimated) |

| LogP (o/w) | 2.40 | (estimated) | |

| 2.20 | (XlogP3-AA, estimated) | ||

| 2.68 | (ALOGPS, predicted) | ||

| Flash Point | 78.89 (174) | °C (°F) | TCC |

| 83 (181.4) | °C (°F) | ||

| Appearance | Colorless to light yellow liquid |

Table 2: Computed Physicochemical Properties of (2E,4Z)-2,4-Octadienal

| Property | Value | Units | Source |

| Molecular Weight | 124.18 | g/mol | PubChem |

| XLogP3 | 2.2 | PubChem | |

| Hydrogen Bond Donor Count | 0 | PubChem | |

| Hydrogen Bond Acceptor Count | 1 | PubChem | |

| Rotatable Bond Count | 4 | PubChem | |

| Exact Mass | 124.088815002 | Da | PubChem |

| Polar Surface Area | 17.1 | Ų | PubChem |

Experimental Protocols

The determination of the physicochemical properties listed above is governed by standardized methodologies. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized for regulatory safety testing.

Boiling Point Determination (Adapted from OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus : An ebulliometer, dynamic vapor pressure apparatus, or distillation apparatus. For small quantities, the Siwoloboff method can be used.

-

Methodology (Ebulliometer) :

-

The ebulliometer is filled with the test substance, (2E,4E)-2,4-Octadienal.

-

The substance is heated, and the liquid and vapor phases are brought into equilibrium at a specified pressure.

-

The boiling temperature is measured with a calibrated temperature sensor immersed in the vapor phase.

-

Measurements are taken over a range of pressures to establish the boiling point curve. The normal boiling point is determined by interpolation or extrapolation to a standard pressure of 101.325 kPa.

-

-

Data Reporting : The reported boiling point should include the pressure at which the measurement was made.

Density Determination (Adapted from OECD Guideline 109)

Density is the mass of a substance per unit volume.

-

Apparatus : A pycnometer, hydrostatic balance, or oscillating densitometer.

-

Methodology (Pycnometer) :

-

The mass of a clean, dry pycnometer of a known volume is determined.

-

The pycnometer is filled with the test substance, ensuring no air bubbles are present.

-

The filled pycnometer is thermostated to a specific temperature (e.g., 25 °C).

-

The mass of the filled pycnometer is determined.

-

The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.

-

-

Data Reporting : The density value must be reported along with the temperature of the measurement.

Vapor Pressure Determination (Adapted from OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

-

Apparatus : Static, dynamic (Cottrell's method), or effusion vapor pressure apparatus.

-

Methodology (Static Method) :

-

A small, degassed sample of this compound is introduced into a vacuum-tight system equipped with a pressure measuring device (manometer).

-

The system is brought to a constant temperature in a thermostated bath.

-

The system is allowed to reach equilibrium, at which point the pressure reading stabilizes.

-

This pressure is recorded as the vapor pressure at that temperature.

-

The procedure is repeated at several temperatures to generate a vapor pressure curve.

-

-

Data Reporting : Vapor pressure data should be presented as a function of temperature.

Water Solubility Determination (Adapted from OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

-

Apparatus : Flasks, temperature-controlled shaker or stirrer, analytical instrumentation for concentration measurement (e.g., GC, HPLC).

-

Methodology (Flask Method) :

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The mixture is then allowed to stand to permit phase separation. For emulsions, centrifugation may be required.

-

A sample of the aqueous phase is carefully removed, filtered if necessary, and the concentration of dissolved this compound is determined using a suitable analytical method.

-

-

Data Reporting : Solubility is reported in units of mass per volume (e.g., mg/L) at the specified temperature.

Partition Coefficient (n-octanol/water) Determination (Adapted from OECD Guideline 107)

The n-octanol/water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity. It is expressed as the logarithm (logP).

-

Apparatus : Separatory funnels or centrifuge tubes, mechanical shaker, analytical instrumentation (GC or HPLC).

-

Methodology (Shake Flask Method) :

-

n-Octanol and water are mutually saturated before use.

-

A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.

-

The solution is placed in a separatory funnel with the other phase in a defined volume ratio.

-

The funnel is shaken at a constant temperature until equilibrium is reached.

-

The phases are separated (by centrifugation if necessary).

-

The concentration of the test substance in both the n-octanol and water phases is determined analytically.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

Data Reporting : The result is reported as the dimensionless logarithm (logP) at a specific temperature.

Visualizations

Logical Isomer Relationship

The following diagram illustrates the relationship between the different isomers of this compound.

Caption: Relationship between this compound and its geometric isomers.

Generalized Experimental Workflow for Physicochemical Property Determination

This diagram outlines a typical workflow for the experimental determination of key physicochemical properties based on OECD guidelines.

Caption: Generalized workflow for determining physicochemical properties.

Toxicological Pathway of α,β-Unsaturated Aldehydes

This diagram illustrates the general mechanism of toxicity for α,β-unsaturated aldehydes like this compound, which involves depletion of cellular nucleophiles and induction of oxidative stress.

Caption: Toxicological pathway of α,β-unsaturated aldehydes.

The Scent of Oxidation: A Technical Guide to the Natural Sources and Biosynthesis of 2,4-Octadienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-2,4-Octadienal is a volatile, unsaturated aldehyde recognized for its characteristic fatty, green, and slightly waxy aroma. As a product of lipid peroxidation, its presence is widespread in nature, contributing to the flavor and aroma profiles of numerous foods. Beyond its sensory significance, 2,4-octadienal is also a subject of interest in biomedical research due to its potential biological activities and its role as a marker of oxidative stress. This technical guide provides an in-depth exploration of the natural origins and biosynthetic pathways of this compound, offering valuable insights for professionals in food science, biochemistry, and drug development.

Natural Sources of this compound

This compound is primarily a secondary metabolite formed from the oxidative degradation of polyunsaturated fatty acids (PUFAs), with linoleic acid being a major precursor. Its natural occurrence is therefore closely linked to the lipid composition of the source material and the conditions that promote lipid oxidation, such as exposure to heat, light, and oxygen.

Plants and Plant-Derived Products

While specific quantitative data for this compound in fresh, unprocessed plants is limited in the literature, its presence has been detected in a variety of plant-based foods. It is a known contributor to the aroma of several fruits and vegetables. For instance, its presence has been noted in tea, evergreen blackberries, cereals, and various fruits. The processing of plant materials, particularly through heating or drying, can significantly increase the concentration of this compound.

Animals and Animal-Derived Products

In the animal kingdom, this compound is a common volatile compound found in cooked meats and fish. The heating of animal fats, which are rich in PUFAs, leads to the formation of this aldehyde, contributing to the characteristic roasted and savory notes. For example, it has been identified in cooked beef, boiled mutton, and cooked chicken. While present in raw fatty fish, its concentration often increases with processing and storage.

Microorganisms

Certain microorganisms have been identified as producers of this compound. For example, the marine diatom Thalassiosira rotula is known to produce this aldehyde.[1] The production of volatile organic compounds by microorganisms is an area of active research, and it is likely that other microbial sources of this compound will be identified.

Table 1: Reported Occurrences of this compound and Related Dienals in Natural Sources

| Category | Source | Compound | Concentration | Reference(s) |

| Plants | Apricots | 2,4-Hexadienal | 0–0.2 mg/kg | [2] |

| Tomatoes | 2,4-Hexadienal | 0.186–0.282 mg/kg | [2] | |

| Kiwi Fruit | 2,4-Hexadienal | 0.0004 mg/kg | [2] | |

| Roasted Peanuts | 2,4-Hexadienal | 0.001–0.003 mg/kg | [2] | |

| Solar-dried Tea | 2,4-Hexadienal | 4 mg/kg | [2] | |

| Animals | Chicken | 2,4-Hexadienal | 0.2 mg/kg | [2] |

| Fish | 2,4-Hexadienal | 0.03 mg/kg | [2] | |

| Lamb Fat | 2,4-Hexadienal | >1 mg/kg | [2] | |

| Uncured Pork | 2,4-Decadienal | 0.69 ± 0.16 mg/kg | [3] | |

| Microorganisms | Thalassiosira rotula | This compound | Detected | [1] |

| Saccharomyces cerevisiae | 2,4-Decadienal | Metabolite | [1] | |

| Streptomyces | 2,4-Decadienal | Reported | [1] |

Note: Quantitative data for this compound is scarce in unprocessed natural sources. The table includes data for structurally related 2,4-dienals to provide context on typical concentration ranges.

Table 2: Usage Levels of (E,E)-2,4-Octadienal as a Flavoring Ingredient in Various Food Categories

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) | Reference(s) |

| Dairy products | 0.01 | - | [4] |

| Edible ices | 0.3 | 1.0 | [4] |

| Confectionery | 5.5 | 10.0 | [4] |

| Bakery wares | 0.5 | 2.0 | [4] |

| Meat products | 0.5 | 2.0 | [4] |

| Soups, sauces, etc. | 0.5 | 2.0 | [4] |

| Non-alcoholic beverages | 0.25 | 3.0 | [4] |

| Ready-to-eat savories | 0.051 | 1.0 | [4] |

Biosynthesis of this compound

The primary route for the biosynthesis of this compound is the enzymatic oxidation of linoleic acid, an 18-carbon omega-6 fatty acid. This pathway involves the sequential action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).

The Lipoxygenase (LOX) - Hydroperoxide Lyase (HPL) Pathway

-

Lipoxygenase (LOX) Action: The process is initiated by a lipoxygenase enzyme, which catalyzes the dioxygenation of linoleic acid. Specifically, a 13-lipoxygenase introduces molecular oxygen at the C-13 position of linoleic acid, forming (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). This reaction converts the non-conjugated double bonds of linoleic acid into a conjugated diene system within the hydroperoxide product.

-

Hydroperoxide Lyase (HPL) Action: The newly formed 13-HPODE is then cleaved by a hydroperoxide lyase. This enzyme catalyzes the cleavage of the C-C bond between C-12 and C-13. This cleavage results in the formation of two fragments: a C6 volatile aldehyde, hexanal, and a C12 oxo-acid, 12-oxo-(9Z)-dodecenoic acid.

While the direct formation of an eight-carbon aldehyde like this compound from this specific cleavage is not the primary outcome, variations in the initial polyunsaturated fatty acid substrate or the action of different lipoxygenase and hydroperoxide lyase isoforms can lead to the formation of different chain-length aldehydes. For instance, the oxidation of other fatty acids or alternative cleavage of hydroperoxides could potentially yield an eight-carbon aldehyde. Further research is needed to fully elucidate the specific enzymatic machinery responsible for the direct biosynthesis of this compound. It is also plausible that this compound can be formed through secondary, non-enzymatic degradation of the initial aldehyde products.

Experimental Protocols

The study of this compound requires robust analytical methods for its quantification and experimental procedures to investigate its biosynthesis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound in a food matrix. Optimization will be required for specific sample types.

Objective: To extract and quantify this compound from a food sample.

Materials:

-

Homogenizer

-

Headspace vials (20 mL) with PTFE/silicone septa

-

Solid-phase microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog of this compound)

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Homogenize the food sample to a uniform consistency.

-

Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard.

-

Add 5 mL of a saturated NaCl solution to enhance the volatility of the analytes.

-

Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow for equilibration of the volatiles in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot inlet of the GC.

-

Separate the compounds on a suitable capillary column (e.g., DB-WAX or HP-5MS).

-

Use a temperature program to elute the compounds based on their boiling points and polarity.

-

The mass spectrometer should be operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.

-

Quantify the concentration of this compound using a calibration curve prepared with standard solutions and the internal standard.

-

References

- 1. NP-MRD: Showing NP-Card for (E,E)-2,4-Octadienal (NP0047313) [np-mrd.org]

- 2. 2,4-HEXADIENAL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound, 5577-44-6 [thegoodscentscompany.com]

2,4-Octadienal role in food chemistry and flavor development

An In-Depth Technical Guide on the Role of 2,4-Octadienal in Food Chemistry and Flavor Development

Introduction to this compound

(2E,4E)-2,4-Octadienal is an organic compound classified as a medium-chain aldehyde and a fatty aldehyde.[1][2] With the chemical formula C₈H₁₂O, this α,β-unsaturated aldehyde is a key volatile compound that plays a significant role in the flavor profile of a wide variety of food products.[3] Its presence is often a result of the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid.[4][5] Consequently, it is found in numerous foods, including those that are processed, fried, or stored, as well as in some fresh products.[3][6] The flavor profile of this compound is complex, contributing both desirable "fried" and "fatty" notes while also being an indicator of lipid oxidation, which can lead to off-flavors.[3][4] This guide provides a comprehensive overview of the formation, sensory characteristics, analytical methodologies, and overall role of this compound in food chemistry.

Formation Pathways of this compound

The primary route for the formation of this compound in food is through the autoxidation of linoleic acid, an omega-6 fatty acid abundant in many vegetable oils and animal fats.[7][8] This process is a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. The key steps involve the formation of unstable hydroperoxides, which then decompose into a variety of smaller, volatile compounds, including this compound.[5][7]

The process begins with the abstraction of a hydrogen atom from the linoleic acid molecule, forming a lipid radical. This radical reacts with molecular oxygen to create a lipid peroxyl radical, which then abstracts a hydrogen from another lipid molecule to form a lipid hydroperoxide and another lipid radical, thus propagating the chain reaction.[8] The subsequent breakdown of these hydroperoxides leads to the formation of various aldehydes, including this compound.[5]

Sensory Characteristics and Flavor Profile

This compound is recognized for its potent and complex aroma profile. It is primarily used as a flavoring agent in the food industry to impart or enhance specific taste and smell characteristics.[3] Its sensory attributes can be desirable in certain contexts, such as in fried or roasted foods, but can also be associated with stale or rancid off-flavors when present in other products.[3][6]

Table 1: Sensory Profile of this compound

| Category | Flavor/Aroma Descriptors |

| Primary Notes | Fatty, Green, Fruity, Citrus[3][9][10] |

| Secondary Notes | Waxy, Cucumber, Melon, Pear, Tallow[1][10][11] |

| Associated Food Characters | Fried, Nutty, Roasted, Chicken Fat[3][9] |

Note: The perceived flavor can vary significantly with concentration.

Occurrence in Food Products

As a product of lipid oxidation, this compound has been detected in a wide range of food items. Its presence is particularly notable in foods rich in polyunsaturated fats that have undergone processing, heating, or extended storage.[2][4]

Table 2: Occurrence of this compound in Various Foods

| Food Category | Specific Examples |

| Processed & Fried Foods | Fried chicken, french fries, potato chips, various snacks[3][6] |

| Fats and Oils | Heated vegetable oils (e.g., sunflower, corn), rancid butter[4][12] |

| Meat and Fish | Cooked chicken, staling fried fish[6][9] |

| Beverages | Red tea, black tea, roasted coffee[1][4] |

| Fruits and Vegetables | Evergreen blackberries, tomatoes, peas, asparagus[2][7] |

| Dairy and Grains | Milk products, wheat bread[2][7] |

| Nuts and Cocoa | Roasted peanuts, cocoa products[1][7] |

Note: The concentration of this compound in these foods can vary widely depending on factors like processing conditions, storage time, and temperature.

Analytical Methodologies

Accurate quantification of this compound in complex food matrices is essential for quality control and flavor research. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed for this purpose.[13] Due to the volatility of this compound and the complexity of food matrices, sample preparation is a critical step. Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile compounds prior to GC-MS analysis.[13] For HPLC analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often necessary to improve stability and detection.[13]

Experimental Protocol: GC-MS Analysis of this compound using HS-SPME

This protocol is a generalized procedure for the analysis of this compound in an oil sample.

-

Sample Preparation (HS-SPME):

-

Accurately weigh approximately 0.2 g of the oil sample into a 20 mL headspace vial.

-

Add a suitable internal standard (e.g., cyclohexanone) to the vial.

-

Seal the vial and place it in an autosampler for equilibration at 60°C for 15 minutes.

-

Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 40 minutes at 60°C to adsorb the volatile compounds.[13]

-

-

GC-MS Instrumentation and Conditions:

-

Injector: Desorb the SPME fiber in the GC inlet in splitless mode for 5 minutes at 250°C.[13]

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[13]

-

Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the volatile compounds.[13]

-

Oven Temperature Program:

-

Initial temperature at 40°C, hold for 3 minutes.

-

Ramp up to 125°C at a rate of 8°C/min.

-

Ramp up to 165°C at a rate of 3°C/min.

-

Ramp up to 230°C at a rate of 10°C/min and hold for 2 minutes.[13]

-

-

Mass Spectrometer (MS):

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference standard or a spectral library.

-

Quantify the concentration of this compound using the internal standard method.

-

Role in Flavor and Off-Flavor Development

The role of this compound in food is multifaceted. In freshly fried or cooked foods, it contributes to the desirable savory and fatty aroma profile.[3][9] However, during the storage of food, particularly items containing fats and oils, the continuous process of lipid oxidation can lead to an increase in the concentration of this compound and other aldehydes.[4] When the concentration of these compounds surpasses a certain threshold, they contribute to undesirable "stale," "rancid," or "warmed-over" flavors.[11] For instance, the degradation of 2,4-alkadienals is a key factor in the development of staling flavors in fried chicken and fish during storage.[6] Therefore, monitoring the levels of this compound can serve as an important indicator of the flavor quality and shelf-life of certain food products.[12]

Conclusion

This compound is a potent and impactful flavor compound in food chemistry. Its formation is intrinsically linked to lipid oxidation, positioning it as a key contributor to both the desirable aromas of freshly cooked fatty foods and the undesirable off-flavors associated with staleness and rancidity. A thorough understanding of its formation pathways, sensory characteristics, and the analytical methods for its detection is crucial for food scientists and researchers in the fields of flavor chemistry, food quality control, and the development of new food products. The ability to control the formation of this compound is essential for optimizing the flavor profile and extending the shelf-life of a wide array of food items.

References

- 1. Showing Compound (E,E)-2,4-Octadienal (FDB008349) - FooDB [foodb.ca]

- 2. NP-MRD: Showing NP-Card for (E,E)-2,4-Octadienal (NP0047313) [np-mrd.org]

- 3. (2E,4E)-Octa-2,4-dienal [myskinrecipes.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. (E,E)-2,4-octadienal, 30361-28-5 [thegoodscentscompany.com]

- 10. This compound, 5577-44-6 [thegoodscentscompany.com]

- 11. benchchem.com [benchchem.com]

- 12. Determination of 2,4-decadienal in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Toxicological Profile and Safety Evaluation of 2,4-Octadienal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Octadienal is an alpha,beta-unsaturated aldehyde that occurs naturally in a variety of foods and is also used as a flavoring agent. As a reactive aldehyde, its toxicological profile is of interest to ensure its safe use. This technical guide provides a comprehensive overview of the toxicological studies and safety evaluation of this compound, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of its biological effects.

Acute Toxicity

The acute oral toxicity of this compound is considered to be low. A study on a closely related compound, RC9927 (a mixture containing this compound), found the acute oral median lethal dose (LD50) in rats to be greater than 5000 mg/kg body weight.[1] In this study, no mortality or signs of toxicity were observed at this dose level.[1]

Table 1: Acute Oral Toxicity of a this compound-containing Mixture

| Test Substance | Species | Route of Administration | LD50 (mg/kg bw) | Classification | Reference |

| RC9927 | Rat | Oral | > 5000 | Low oral toxicity | [1] |

Genotoxicity

The genotoxic potential of this compound has been assessed using data from a close structural analog, 2,4-decadienal. These studies indicate that 2,4-decadienal is not genotoxic.

Ames Test (Bacterial Reverse Mutation Assay)

2,4-Decadienal was not mutagenic in several strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) with or without metabolic activation (S9 mix).[2]

In Vivo Micronucleus Assay

In an in vivo micronucleus study, male Han Wistar rats were administered 2,4-decadienal via intraperitoneal injection (25, 50, or 100 mg/kg bw) or oral gavage (350, 700, or 1400 mg/kg bw). No induction of micronuclei was observed in bone marrow polychromatic erythrocytes or peripheral blood reticulocytes in either study.[3] Although the target tissue was exposed to toxic levels of 2,4-decadienal, as indicated by a dose-dependent decrease in the percentage of peripheral blood reticulocytes, no genotoxic effects were seen.[3]

Table 2: Genotoxicity Studies on 2,4-Decadienal

| Assay | Test System | Doses/Concentrations | Results | Reference |

| Ames Test | S. typhimurium strains TA98, TA100, TA1535, TA1537 (with and without S9) | Not specified | Negative | [2] |

| In Vivo Micronucleus | Male Han Wistar Rats | IP: 25, 50, 100 mg/kg bw; Gavage: 350, 700, 1400 mg/kg bw | Negative | [3] |

Cytotoxicity

Table 3: Cytotoxicity of Structurally Related α,β-Unsaturated Aldehydes

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-hydroxy-trans-2-nonenal (4-HNE) | Clone 9 (rat hepatoma) | 6.3 ± 0.7 | [4] |

| trans-2-hexenal (t-2-HE) | Clone 9 (rat hepatoma) | 16.0 ± 0.7 | [4] |

| Acrolein (2-PE) | Clone 9 (rat hepatoma) | 2.2 ± 0.4 | [4] |

| 2,4-Decadienal | Human endothelial cells | 9 (LC50) | [5] |

Repeated Dose Toxicity

A 3-month oral toxicity study in F344/N rats and B6C3F1 mice was conducted on 2,4-decadienal. The no-observed-adverse-effect level (NOAEL) was determined to be 100 mg/kg body weight in both species.[2] At higher doses, decreased body weights and an increased incidence of forestomach lesions were observed.[2]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is performed to assess the mutagenic potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect the formation of micronuclei in polychromatic erythrocytes, which indicates chromosomal damage.

Mechanism of Toxicity: Metabolic and Signaling Pathways

The toxicity of this compound, like other α,β-unsaturated aldehydes, is primarily attributed to its electrophilic nature, which allows it to react with cellular nucleophiles such as glutathione (GSH), proteins, and DNA.

Metabolic Pathway

The primary detoxification pathway for this compound involves conjugation with glutathione, a reaction that can occur spontaneously but is also catalyzed by Glutathione S-Transferases (GSTs). The resulting glutathione conjugate can then be further metabolized. A key subsequent step is the reduction of the aldehyde group to an alcohol, a reaction catalyzed by Aldo-Keto Reductases (AKRs).

Signaling Pathways

Exposure to α,β-unsaturated aldehydes can induce cellular stress, leading to the activation of key signaling pathways involved in the cellular defense response.

Nrf2 Signaling Pathway: These aldehydes can react with cysteine residues on Keap1, a repressor of the transcription factor Nrf2. This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This, in turn, upregulates the expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes like GSTs.

MAP Kinase (MAPK) Signaling Pathways: Cellular stress induced by α,β-unsaturated aldehydes can also activate various MAP kinase cascades, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell survival. The specific outcome of MAPK activation can depend on the cell type, the nature of the stressor, and the duration of the signal.

Conclusion

Based on the available toxicological data, primarily from studies on close structural analogs, this compound exhibits low acute oral toxicity and is not considered to be genotoxic. Its primary mode of detoxification involves conjugation with glutathione, a process that can be overwhelmed at high concentrations, leading to cellular stress and cytotoxicity. The activation of the Nrf2 and MAPK signaling pathways represents key cellular responses to exposure to this compound and other α,β-unsaturated aldehydes. For its use as a flavoring agent, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is no safety concern at current levels of intake. Further research to determine specific cytotoxicity values (IC50) for this compound in relevant human cell lines would provide a more complete toxicological profile.

References

- 1. The Aldo-Keto Reductases (AKRs): Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic Deficiency of Glutathione S-Transferase P Increases Myocardial Sensitivity to Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha,beta-unsaturated aldehydes increase glutathione S-transferase mRNA and protein: correlation with activation of the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

2,4-Octadienal as a Product of Lipid Peroxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a critical process in cellular damage and signaling, generates a diverse array of reactive aldehydes. Among these, 2,4-octadienal, a lesser-studied α,β-unsaturated aldehyde, is emerging as a significant biomarker and bioactive molecule. This technical guide provides a comprehensive overview of this compound, focusing on its formation from the peroxidation of polyunsaturated fatty acids, its physicochemical properties, and its biological significance. Detailed experimental protocols for its quantification and the assessment of lipid peroxidation are presented, alongside a discussion of the signaling pathways it may influence. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the role of this compound in health and disease.

Introduction

Lipid peroxidation is a complex chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cellular membranes. This process leads to the generation of a variety of secondary products, including a range of aldehydes. While compounds such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA) have been extensively studied, other aldehydes like this compound are also formed and may play crucial roles in cellular pathophysiology.

This compound is an eight-carbon α,β-unsaturated aldehyde that can be produced from the peroxidation of ω-3 and ω-6 PUFAs. Its conjugated diene structure makes it a reactive electrophile capable of modifying cellular macromolecules, including proteins and DNA, thereby potentially disrupting cellular function. Understanding the formation, reactivity, and biological consequences of this compound is essential for elucidating its role in various pathological conditions associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.

Formation and Chemical Properties of this compound

Formation from Lipid Peroxidation

The formation of this compound is a multi-step process that begins with the abstraction of a hydrogen atom from a PUFA, such as linolenic acid (an ω-3 fatty acid), by a free radical. This initiates a cascade of reactions leading to the formation of lipid hydroperoxides, which are unstable and can decompose to form various aldehydes.

The general pathway for the formation of 2,4-alkadienals from polyunsaturated fatty acids is depicted below.

Formation of 2,4-Octadienal from Polyunsaturated Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Octadienal, a volatile unsaturated aldehyde, is a significant product of the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid. Its presence is a key factor in the aroma profile of many food products and also serves as a marker for lipid peroxidation in biological systems, implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the formation of this compound from PUFAs, detailing the enzymatic and non-enzymatic pathways, key intermediates, and relevant experimental methodologies. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Polyunsaturated fatty acids are essential components of cellular membranes and precursors to a vast array of signaling molecules. However, their susceptibility to oxidation leads to the formation of a complex mixture of reactive aldehydes, including this compound. This C8 aldehyde is primarily derived from the oxidation of linoleic acid, an abundant omega-6 fatty acid. The formation of this compound can occur through two principal routes: enzymatic pathways mediated by lipoxygenases and non-enzymatic pathways driven by autoxidation or thermal degradation. Understanding these pathways is crucial for controlling flavor development in the food industry and for elucidating the mechanisms of oxidative stress-related cellular damage in biomedical research.

Pathways of this compound Formation

The generation of this compound from linoleic acid involves the formation of specific hydroperoxide intermediates, which then undergo cleavage to yield the aldehyde.

Enzymatic Pathway via Lipoxygenase (LOX)

The enzymatic formation of this compound is a multi-step process initiated by lipoxygenase (LOX), a class of non-heme iron-containing enzymes.[1] Different LOX isoforms exhibit regio- and stereospecificity, leading to various hydroperoxide isomers.[2]

-

Hydroperoxidation of Linoleic Acid: Lipoxygenases catalyze the dioxygenation of linoleic acid to form hydroperoxyoctadecadienoic acids (HPODEs). The two primary isomers formed are 9-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-(9Z,11E)-octadecadienoic acid (13-HPODE).[3] The specific isomer produced depends on the particular lipoxygenase isoform and reaction conditions such as pH.[4] For instance, soybean lipoxygenase-1 can produce both 9-HPODE and 13-HPODE, with the ratio being pH-dependent.[4]

-

Cleavage by Hydroperoxide Lyase (HPL): The generated hydroperoxides are then cleaved by the enzyme hydroperoxide lyase (HPL), which belongs to the cytochrome P450 family (CYP74).[5] Specifically, the cleavage of 13-HPODE by a 13-hydroperoxide lyase can lead to the formation of hexanal and 12-oxo-dodec-9(Z)-enoic acid. While not directly producing an 8-carbon aldehyde, the subsequent breakdown of other intermediates can contribute to the volatile profile. The formation of C8 aldehydes like this compound is more directly linked to the degradation of other hydroperoxide isomers or through different cleavage mechanisms.

dot

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of oxidized linoleic acid by glutathione transferases: peroxidase activity toward 13-hydroperoxyoctadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 2,4-Octadienal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Octadienal, a reactive α,β-unsaturated aldehyde, is of significant interest in the fields of toxicology, drug development, and food chemistry due to the high electrophilicity of its aldehyde group and conjugated system. This document provides a comprehensive technical overview of the chemical reactivity of the aldehyde moiety in this compound. It details the primary reaction mechanisms, including Michael addition and Schiff base formation, which are central to its interactions with biological macromolecules. This guide presents available quantitative data on the reactivity of this compound and related compounds, outlines detailed experimental protocols for studying these reactions, and visualizes the key signaling pathways affected by this class of aldehydes.

Introduction

This compound is an organic compound with the formula C₈H₁₂O. It is a dienal, meaning it possesses two carbon-carbon double bonds and an aldehyde functional group. The conjugated system of double bonds in conjunction with the carbonyl group renders the molecule highly reactive towards nucleophiles. This reactivity is the basis for its biological effects, which are often mediated by the covalent modification of proteins and other biomolecules. Understanding the chemical behavior of the aldehyde group in this compound is crucial for assessing its toxicological profile and for harnessing its reactivity in therapeutic applications.

Chemical Reactivity of the Aldehyde Group

The aldehyde group in this compound is susceptible to nucleophilic attack. Due to the conjugated system, nucleophiles can attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The nature of the nucleophile and the reaction conditions determine the regioselectivity of the attack.

Michael Addition (1,4-Conjugate Addition)

Soft nucleophiles, such as thiols (e.g., cysteine residues in proteins and glutathione), preferentially attack the β-carbon of the α,β-unsaturated system in a Michael addition reaction.[1] This reaction is highly relevant in biological systems as it leads to the formation of stable covalent adducts with proteins, thereby altering their structure and function.

Schiff Base Formation

Primary amines, such as the ε-amino group of lysine residues in proteins, can react with the carbonyl carbon of the aldehyde to form a Schiff base (an imine). This reaction is a nucleophilic addition to the carbonyl group followed by dehydration. While the initial adduct (a carbinolamine) is often unstable, the resulting Schiff base can be stabilized through various mechanisms, including rearrangement or further reactions.

Quantitative Data on Reactivity

Obtaining precise kinetic and thermodynamic data for the reactions of this compound is often challenging. The following tables summarize available quantitative data for this compound and closely related α,β-unsaturated aldehydes to provide a comparative understanding of their reactivity.

Table 1: Michael Addition Reaction Rate Constants

| α,β-Unsaturated Aldehyde | Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| 2,4-Decadienal * | Cysteine | Not explicitly quantified, but adduct formation observed | pH 7.4, 37°C |

| Acrolein | N-Ac-Cys | >250-fold higher than dimethylfumarate | Not specified |

| Crotonaldehyde | N-Ac-Cys | Varied | Not specified |

| Dimethylfumarate | N-Ac-Cys | Baseline | Not specified |

*Note: Data for 2,4-Decadienal, a close analog of this compound, is included due to the scarcity of data for this compound itself. The formation of Michael adducts was confirmed via mass spectrometry.[2] The relative reactivity of other α,β-unsaturated carbonyl compounds with N-acetyl-cysteine (N-Ac-Cys) is provided for context.[2]

Table 2: Cytotoxicity of 2,4-Dienals and Related Aldehydes

| Compound | Cell Line | EC₅₀ (µM) |

| 2,4-Decadienal * | Human endothelial cells | 9 |

| trans-cinnamaldehyde | HeLa | >100 µg/ml |

| Carvacrol | HeLa | ~100 µg/ml |

| Eugenol | HeLa | >400 µg/ml |

*Note: EC₅₀ value for 2,4-Decadienal is provided as a proxy for this compound.[3] Cytotoxicity data for other α,β-unsaturated aldehydes are included for comparison.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the reactivity of the aldehyde group in this compound.

Kinetic Analysis of Michael Addition by UV-Vis Spectroscopy

This protocol allows for the determination of the second-order rate constant for the reaction of this compound with a thiol-containing compound like N-acetyl-cysteine (NAC).

-

Materials:

-

This compound

-

N-acetyl-cysteine (NAC)

-

Phosphate buffered saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare stock solutions of this compound and NAC in PBS.

-

In a quartz cuvette, mix a known concentration of NAC in PBS.

-

Initiate the reaction by adding a specific concentration of this compound to the cuvette and mix quickly.

-

Immediately begin monitoring the decrease in absorbance at the λmax of this compound (around 270 nm) over time.

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function, assuming [NAC] >> [this compound].

-

The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of NAC.

-

Analysis of Protein Adducts by Mass Spectrometry

This protocol outlines the identification of covalent adducts formed between this compound and a model protein (e.g., Bovine Serum Albumin, BSA).

-

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

Ammonium bicarbonate buffer, pH 8.0

-

Trypsin (proteomics grade)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

-

-

Procedure:

-

Incubate BSA with an excess of this compound in ammonium bicarbonate buffer at 37°C for a defined period (e.g., 24 hours).

-

Reduce disulfide bonds with DTT and alkylate free thiols with IAM.

-

Digest the protein with trypsin overnight at 37°C.

-

Acidify the peptide mixture with formic acid.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the BSA sequence, including variable modifications on cysteine and lysine residues corresponding to the mass of the this compound adduct (Michael addition: +124.18 Da; Schiff base: +106.17 Da after dehydration).

-

Characterization of Reaction Products by NMR Spectroscopy

This protocol describes the use of NMR to characterize the products of the reaction between this compound and a model amino acid.

-

Materials:

-

This compound

-

N-acetyl-cysteine or N-acetyl-lysine

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR spectrometer

-

-

Procedure:

-

Dissolve the amino acid derivative in the deuterated solvent in an NMR tube.

-

Acquire a ¹H NMR spectrum of the starting material.

-

Add a stoichiometric amount of this compound to the NMR tube.

-

Acquire a series of ¹H NMR spectra over time to monitor the reaction progress.

-

After the reaction is complete, acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to fully characterize the structure of the product(s).

-

Signaling Pathways and Logical Relationships

The electrophilic nature of this compound allows it to modulate cellular signaling pathways, primarily through the modification of reactive cysteine residues on key regulatory proteins. One of the most well-characterized pathways affected by α,β-unsaturated aldehydes is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

Workflow for Identifying Protein Adducts:

Caption: Experimental workflow for the identification of protein adducts.

Conclusion

The aldehyde group of this compound is a key determinant of its chemical and biological activity. Its susceptibility to Michael addition by soft nucleophiles and Schiff base formation with primary amines underlies its ability to form covalent adducts with proteins. This reactivity is a double-edged sword; it is the basis for its toxicity but also presents opportunities for the design of targeted covalent inhibitors in drug development. This guide has provided a summary of the core reactivity, available quantitative data, experimental protocols for further investigation, and a visualization of a key signaling pathway influenced by this reactive aldehyde. Further research to generate more specific kinetic and thermodynamic data for this compound is warranted to fully elucidate its biological implications.

References

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Mass Spectrometric Evidence for the Existence of Distinct Modifications of Different Proteins by 2(E), 4(E)-Decadienal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2,4-Octadienal Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Octadienal is a reactive α,β-unsaturated aldehyde notable for its presence in various natural products and as a byproduct of lipid peroxidation. Its four distinct stereoisomers—(2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)—exhibit unique chemical and physical properties, necessitating precise analytical methods for their differentiation and characterization. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the elucidation of these isomers, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to aid researchers in the unambiguous identification and characterization of this compound isomers.

Introduction to this compound Isomers

This compound (C₈H₁₂O) is a conjugated aldehyde with a molecular weight of approximately 124.18 g/mol .[1][2] The presence of two carbon-carbon double bonds at the 2 and 4 positions gives rise to four possible geometric isomers. The stereochemistry of these double bonds significantly influences the molecule's conformation and, consequently, its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the field on the deuterium signal of the solvent.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to optimize homogeneity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse.

-

Spectral Width: 0 - 12 ppm.

-

Acquisition Time: 2 - 4 seconds.

-

Relaxation Delay: 1 - 5 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse.

-

Spectral Width: 0 - 220 ppm.

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers (in CDCl₃)

| Proton | (2E,4E)-2,4-Octadienal | (2E,4Z)-2,4-Octadienal | (2Z,4E)-2,4-Octadienal (Predicted) | (2Z,4Z)-2,4-Octadienal (Predicted) |

|---|---|---|---|---|

| H1 (CHO) | ~9.5 ppm (d, J ≈ 8 Hz) | ~9.6 ppm (d, J ≈ 8 Hz) | ~10.2 ppm (d, J ≈ 8 Hz) | ~10.3 ppm (d, J ≈ 8 Hz) |

| H2 | ~6.1 ppm (dd, J ≈ 15, 8 Hz) | ~6.2 ppm (dd, J ≈ 15, 8 Hz) | ~5.9 ppm (t, J ≈ 8 Hz) | ~6.0 ppm (t, J ≈ 8 Hz) |

| H3 | ~7.1 ppm (dd, J ≈ 15, 10 Hz) | ~6.8 ppm (t, J ≈ 11 Hz) | ~7.5 ppm (dd, J ≈ 15, 11 Hz) | ~6.4 ppm (t, J ≈ 11 Hz) |

| H4 | ~6.3 ppm (dd, J ≈ 15, 10 Hz) | ~7.3 ppm (dd, J ≈ 15, 11 Hz) | ~6.0 ppm (t, J ≈ 11 Hz) | ~7.2 ppm (dd, J ≈ 15, 11 Hz) |

| H5 | ~6.1 ppm (dt, J ≈ 15, 7 Hz) | ~5.6 ppm (dt, J ≈ 11, 7.5 Hz) | ~6.2 ppm (dt, J ≈ 15, 7 Hz) | ~5.7 ppm (dt, J ≈ 11, 7.5 Hz) |

| H6 (CH₂) | ~2.2 ppm (q, J ≈ 7 Hz) | ~2.3 ppm (q, J ≈ 7.5 Hz) | ~2.2 ppm (q, J ≈ 7 Hz) | ~2.4 ppm (q, J ≈ 7.5 Hz) |

| H7 (CH₂) | ~1.5 ppm (sextet, J ≈ 7 Hz) | ~1.5 ppm (sextet, J ≈ 7.5 Hz) | ~1.5 ppm (sextet, J ≈ 7 Hz) | ~1.5 ppm (sextet, J ≈ 7.5 Hz) |

| H8 (CH₃) | ~0.9 ppm (t, J ≈ 7 Hz) | ~1.0 ppm (t, J ≈ 7.5 Hz) | ~0.9 ppm (t, J ≈ 7 Hz) | ~1.0 ppm (t, J ≈ 7.5 Hz) |

Note: Data for (2Z,4E) and (2Z,4Z) isomers are predicted based on established NMR principles and may vary from experimental values.

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers (in CDCl₃)

| Carbon | (2E,4E)-2,4-Octadienal | (2E,4Z)-2,4-Octadienal | (2Z,4E)-2,4-Octadienal (Predicted) | (2Z,4Z)-2,4-Octadienal (Predicted) |

|---|---|---|---|---|

| C1 (CHO) | ~193.5 ppm | ~193.0 ppm | ~192.8 ppm | ~192.5 ppm |

| C2 | ~130.0 ppm | ~130.5 ppm | ~131.0 ppm | ~131.5 ppm |

| C3 | ~152.0 ppm | ~150.0 ppm | ~151.0 ppm | ~149.0 ppm |

| C4 | ~128.0 ppm | ~127.0 ppm | ~127.5 ppm | ~126.5 ppm |

| C5 | ~145.0 ppm | ~143.0 ppm | ~144.0 ppm | ~142.0 ppm |

| C6 | ~35.0 ppm | ~30.0 ppm | ~35.5 ppm | ~30.5 ppm |

| C7 | ~22.0 ppm | ~22.5 ppm | ~22.0 ppm | ~22.5 ppm |

| C8 | ~13.5 ppm | ~14.0 ppm | ~13.5 ppm | ~14.0 ppm |

Note: Data for (2Z,4E) and (2Z,4Z) isomers are predicted based on established NMR principles and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol

Attenuated Total Reflectance (ATR) or Neat Liquid Sample:

-

Instrument Setup: Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Preparation:

-

ATR: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Neat Liquid: Place a drop of the liquid on a salt plate (e.g., NaCl or KBr) and cover with a second salt plate to form a thin film.[3]

-

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000-650 cm⁻¹.

-

Data Processing: No significant processing is usually required, but baseline correction can be applied if necessary.

Data Presentation

Table 3: Characteristic IR Absorption Bands for this compound Isomers

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| C-H stretch (alkenyl) | =C-H | 3100-3000 | |

| C-H stretch (alkane) | -C-H | 3000-2850 | |

| C-H stretch (aldehyde) | (O=)C-H | 2850 and 2750 (typically two weak bands) | A band around 2750 cm⁻¹ is highly indicative of an aldehyde. |

| C=O stretch (conjugated) | C=O | 1705-1685 | Conjugation lowers the frequency from a typical aldehyde (~1725 cm⁻¹). |

| C=C stretch (conjugated) | C=C | 1650-1600 | Often appears as two distinct bands for the two double bonds. |

| C-H out-of-plane bend | =C-H (trans) | ~970 | Strong, sharp band characteristic of a trans double bond. |

| C-H out-of-plane bend | =C-H (cis) | ~700 | Broader, weaker band characteristic of a cis double bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the this compound isomer in a UV-grade solvent (e.g., ethanol or hexane) of a known concentration.

-

Instrument Setup:

-

Use a dual-beam spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank.

-

Calibrate the instrument with the blank.

-

-

Data Acquisition:

-

Replace the blank with the sample cuvette.

-

Scan the spectrum over a range of 200-400 nm.

-

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).[4]

Data Presentation

Table 4: UV-Vis Spectroscopic Data for this compound Isomers

| Isomer | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Notes |

|---|---|---|---|

| (2E,4E)-2,4-Octadienal | ~270 | >25,000 | The all-trans isomer typically has the highest molar absorptivity. |

| (2E,4Z)-2,4-Octadienal | ~270 | Slightly lower than (E,E) | Steric hindrance in the cis bond can slightly decrease ε. |

| (2Z,4E)-2,4-Octadienal | ~270 | Slightly lower than (E,E) |

| (2Z,4Z)-2,4-Octadienal | ~270 | Lowest of the four isomers | Significant steric hindrance reduces the planarity of the conjugated system. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the this compound isomer in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of isomers and elution of the compound.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Data Presentation

The mass spectra of the this compound isomers are expected to be very similar due to the formation of common fragment ions upon electron ionization.

Table 5: Key Mass Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 124 | [C₈H₁₂O]⁺ | Molecular Ion (M⁺) |

| 95 | [M - CHO]⁺ | Loss of the formyl radical |

| 81 | [C₆H₉]⁺ | Further fragmentation |

| 67 | [C₅H₇]⁺ | Common fragment for cyclic or conjugated systems |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ | Allyl cation |

Conclusion